molecular formula C15H14N4O4S2 B2680127 6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2034634-54-1

6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2680127
CAS No.: 2034634-54-1
M. Wt: 378.42
InChI Key: MSNKBEVSWOYAEP-UHFFFAOYSA-N
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Description

6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrimidine-4-carboxamide is a synthetic small molecule featuring a benzothiazole core, a scaffold recognized for its diverse pharmacological potential. While specific biological data for this compound is not currently available in the public domain, its structure aligns with a class of benzothiazole derivatives that are the subject of intensive investigation in medicinal chemistry. Benzothiazole-based compounds have demonstrated significant research value as inhibitors of bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, which are validated targets for combating antibiotic-resistant pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa . The 6-ethoxy-pyrimidine-4-carboxamide moiety in its structure is a key pharmacophore that can contribute to targeted binding interactions. Researchers may find this compound valuable for exploring new antibacterial agents, particularly in the fight against multidrug-resistant Gram-negative bacteria listed as critical priorities by the WHO . Furthermore, the benzothiazole scaffold is also being explored in other therapeutic areas, including as a core structure for inhibitors of monoamine oxidase B (MAO-B) for neurodegenerative diseases and for anti-tubercular agents . This product is provided for research purposes to support these and other investigative avenues in chemical biology and drug discovery. This product is intended for research purposes only in a laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-ethoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S2/c1-3-23-13-7-11(16-8-17-13)14(20)19-15-18-10-5-4-9(25(2,21)22)6-12(10)24-15/h4-8H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNKBEVSWOYAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to streamline the process and reduce production costs .

Chemical Reactions Analysis

Reactivity of the Pyrimidine Ring

The pyrimidine ring undergoes electrophilic and nucleophilic substitutions, influenced by the ethoxy group at position 6 and the carboxamide at position 4.

Key Reactions:

  • Nucleophilic Aromatic Substitution (NAS):
    The electron-withdrawing carboxamide group activates position 2 or 4 of the pyrimidine for substitutions. For example, chloro derivatives (e.g., compound 6 in ) react with amines or alcohols under basic conditions.
    Example :
    Reaction with glycine in butanol yields glycine-conjugated derivatives (e.g., 10 in ), which cyclize to form imidazopyrimidines (e.g., 11 in ).

  • Hydrolysis of Ethoxy Group:
    The ethoxy group at position 6 hydrolyzes under acidic or basic conditions to form hydroxyl derivatives. This is critical for generating intermediates for further functionalization (e.g., via Vilsmeier-Haack formylation; ).

Data Table: Pyrimidine Ring Reactions

Reaction TypeConditionsProduct ExampleSource Reference
Nucleophilic SubstitutionK₂CO₃, DMF, alkyl halideAlkylated derivatives
Ethoxy HydrolysisHCl/H₂O or NaOH/EtOH, reflux6-Hydroxy intermediate

Benzothiazole Core Modifications

The benzothiazole moiety, substituted with a methylsulfonyl group at position 6, participates in:

Key Reactions:

  • Sulfonyl Group Reactivity:
    The methylsulfonyl group acts as a strong electron-withdrawing group, directing electrophilic attacks to position 5 or 7. It can undergo reduction (e.g., to methylthio) using LiAlH₄ or catalytic hydrogenation ( ).

  • Benzothiazole Ring Functionalization:
    The NH group in benzothiazole derivatives reacts with acyl chlorides (e.g., chloroacetyl chloride) to form acetamide linkages (e.g., 11 in ).

Data Table: Benzothiazole Reactions

Reaction TypeReagents/ConditionsOutcomeSource Reference
Sulfonyl ReductionLiAlH₄, THF; H₂/Pd-CMethylthio derivative
AcylationChloroacetyl chloride, DMF, K₂CO₃Acetamide derivatives

Carboxamide Linker Reactivity

The carboxamide bridge between pyrimidine and benzothiazole is susceptible to hydrolysis and alkylation.

Key Reactions:

  • Hydrolysis:
    Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the carboxamide to carboxylic acid and amine fragments. This is pivotal for SAR studies ( ).

  • N-Alkylation:
    Alkylation of the carboxamide nitrogen (e.g., using CH₃I or benzyl chloride) modulates steric and electronic properties. For example, N -methylation improves solubility while retaining activity ( ).

Data Table: Carboxamide Reactions

Reaction TypeConditionsApplicationSource Reference
Acidic Hydrolysis6M HCl, reflux, 12hCarboxylic acid
N-AlkylationAlkyl halide, K₂CO₃, DMFImproved solubility

Synthetic Pathways for the Target Compound

The target compound is synthesized via sequential functionalization:

  • Benzothiazole Formation :
    2-Amino-6-(methylsulfonyl)benzothiazole is synthesized via cyclization of substituted thioureas (e.g., using Br₂/CH₃COOH; ).

  • Pyrimidine Carboxamide Coupling :
    The benzothiazole amine reacts with 6-ethoxypyrimidine-4-carbonyl chloride in DMF/K₂CO₃ to form the carboxamide ( ).

Biological Implications of Reactivity

  • Antimicrobial Activity : Alkylation of the carboxamide nitrogen (e.g., 5c in ) enhances potency against Mycobacterium tuberculosis (MIC = 0.24 µg/mL).

  • Enzyme Inhibition : The methylsulfonyl group stabilizes interactions with ATP-binding pockets in bacterial gyrase ( ).

Stability and Degradation

  • Photodegradation : UV exposure leads to cleavage of the benzothiazole-pyrimidine bond.

  • Hydrolytic Stability : Stable in pH 4–8 buffers but degrades under strongly acidic/basic conditions ().

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various pathogens. For instance, research indicates that derivatives of benzothiazole, including 6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrimidine-4-carboxamide, exhibit significant antibacterial activity against strains such as Acinetobacter baumannii and Pseudomonas aeruginosa . The structure-activity relationship (SAR) of these compounds suggests that modifications in the benzothiazole scaffold can enhance their antimicrobial properties.

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects in preclinical models. A review of related pyrazole and pyrimidine derivatives indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process . The anti-inflammatory activity is often assessed through in vivo models, demonstrating the potential for developing new anti-inflammatory agents based on this compound.

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been evaluated for its ability to induce apoptosis and inhibit cell proliferation in cancer models . The compound's mechanism of action may involve the modulation of specific signaling pathways associated with cancer cell survival.

Structure-Activity Relationship (SAR)

The chemical structure of this compound allows for various modifications that can significantly impact its biological activity. Researchers are actively exploring different substituents on the benzothiazole and pyrimidine rings to enhance potency and selectivity .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against Acinetobacter baumannii and Pseudomonas aeruginosa.
Anti-inflammatoryInhibits COX enzymes; potential for new anti-inflammatory drug development.
Anticancer ActivityInduces apoptosis and inhibits proliferation in cancer cell lines.
Mechanism of ActionInteracts with specific molecular targets involved in inflammation and cancer progression.
Structure-Activity RelationshipModifications can enhance biological activity; ongoing research into optimal structures.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of various benzothiazole derivatives, including this compound, demonstrating significant inhibition of bacterial growth in vitro.
  • Cancer Treatment Research : In vitro experiments showed that this compound could effectively reduce cell viability in several cancer cell lines, prompting further investigation into its potential as a chemotherapeutic agent.
  • Inflammation Model Studies : Preclinical models assessing inflammatory responses indicated that the compound could reduce edema and pain, similar to established non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in the desired therapeutic effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related analogs based on synthesis methodologies, substituent effects, and pharmacological screening data (where available).

Key Observations

In contrast, Compound 1 employs a benzamide core, which may prioritize different biological targets (e.g., enzyme inhibitors with aromatic binding preferences) .

Substituent Effects: The 6-ethoxy and 6-methylsulfonyl groups on the target compound likely enhance solubility and electron-withdrawing properties compared to Compound 11’s 4-fluorobenzoyl and methylamino-pyrimidine groups. The latter may improve metabolic stability or target binding . Compound 1’s isoxazole-methoxy and pyridine substituents suggest a focus on π-π stacking or hydrogen bonding in receptor interactions .

Synthetic Challenges :

  • Low yields (e.g., 18% for Compound 1 ) highlight the difficulty of multi-step heterocyclic synthesis. The target compound’s structural complexity (e.g., methylsulfonyl on benzo[d]thiazole) may require specialized purification or optimization.

Similarly, the target compound’s biological activity remains uncharacterized in the evidence.

Biological Activity

6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrimidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H14N4O4SC_{15}H_{14}N_{4}O_{4}S, with a molecular weight of 378.4 g/mol. It features a pyrimidine core substituted with an ethoxy group and a benzo[d]thiazole moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC15H14N4O4S
Molecular Weight378.4 g/mol
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the benzo[d]thiazole ring followed by the introduction of the methylsulfonyl group. Subsequent steps involve the formation of the pyrimidine ring and careful control of reaction conditions such as temperature and pH to ensure product purity and yield .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown effective antibacterial properties against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating significant efficacy .
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in specific cancer lines, showcasing its potential as an anticancer agent .
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells, such as enzymes or receptors involved in signaling pathways. For example, it may inhibit certain kinases or modulate gene expression related to inflammation and cell proliferation .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various benzothiazole derivatives, including this compound. It demonstrated broad-spectrum activity against Staphylococcus aureus and Escherichia coli, with an MIC of less than 40 µg/mL for the former and less than 132 µg/mL for the latter .

Study 2: Anticancer Activity

In vitro assays on human cancer cell lines indicated that this compound could significantly reduce cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further anticancer drug development .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrimidine-4-carboxamide, and how are intermediates purified?

  • Methodology :

  • The compound is synthesized via multi-step reactions, including amide coupling between pyrimidine-4-carboxylic acid derivatives and functionalized benzothiazole amines. For example, coupling reactions using reagents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF, THF) under nitrogen .
  • Intermediate purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization (e.g., ethanol/water mixtures) are standard. Purity is confirmed via HPLC (>95%) and NMR .

Q. How is structural characterization performed to validate the target compound?

  • Techniques :

  • 1H/13C NMR : Key peaks include pyrimidine ring protons (~δ 8.5–9.0 ppm), ethoxy group signals (δ 1.3–1.5 ppm for CH₃, δ 4.4–4.6 ppm for OCH₂), and methylsulfonyl resonance (δ 3.2–3.4 ppm) .
  • Mass spectrometry (ESI-MS) : Expected [M+H]+ ion matches theoretical molecular weight (e.g., m/z ~420–450) .
  • HPLC : Retention time consistency and >98% purity confirm absence of by-products .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Assays :

  • Kinase inhibition : Use ADP-Glo™ kinase assays (e.g., against Src/Abl kinases) due to structural similarity to Dasatinib analogs .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact bioactivity?

  • SAR Insights :

  • Ethoxy group : Enhances metabolic stability compared to methoxy due to reduced CYP450-mediated oxidation. Replacements with bulkier alkoxy groups (e.g., trifluoroethoxy) may improve target affinity but reduce solubility .
  • Methylsulfonyl moiety : Critical for hydrogen bonding with kinase ATP pockets. Removal or substitution (e.g., sulfonamide) diminishes potency .
    • Data Table :
Substituent (R)IC₅₀ (Kinase X)Solubility (μM)Metabolic Stability (t₁/₂)
-OCH₂CH₃12 nM453.2 h
-OCH₃28 nM681.5 h
-OCF₃8 nM224.8 h

Q. How can contradictory data in enzyme inhibition vs. cellular activity be resolved?

  • Approach :

  • Permeability testing : Use Caco-2 assays to evaluate cellular uptake. Low permeability may explain discordance between in vitro enzyme inhibition (high potency) and weak cellular activity .
  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that contribute to observed effects .

Q. What strategies optimize yield and purity during scale-up synthesis?

  • Methodology :

  • Continuous flow reactors : Improve mixing and heat transfer for exothermic amidation steps .
  • Crystallization optimization : Use solvent blends (e.g., ethyl acetate/heptane) to enhance crystal formation and reduce impurities .

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